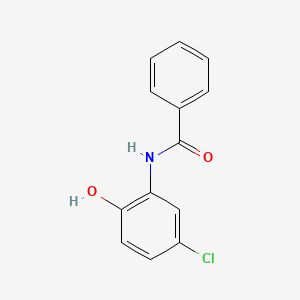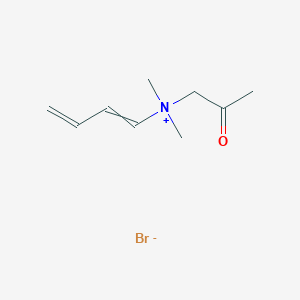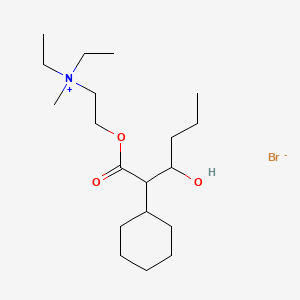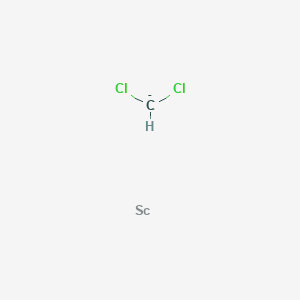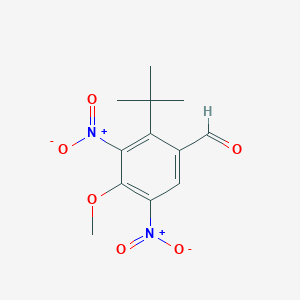
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione is a compound characterized by the presence of a pyrrolidine ring substituted with two 2-chlorophenyl groups. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-chlorobenzaldehyde with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the pyrrolidine-2,5-dione ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its anticonvulsant and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with neuronal voltage-sensitive sodium and calcium channels, which contributes to its anticonvulsant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione
- 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione
- Ethosuximide (a pyrrolidine-2,5-dione derivative)
Uniqueness
3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of two 2-chlorophenyl groups, which enhance its biological activity and specificity compared to other similar compounds. This structural feature allows for more effective interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C16H11Cl2NO2 |
|---|---|
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
3,3-bis(2-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H11Cl2NO2/c17-12-7-3-1-5-10(12)16(9-14(20)19-15(16)21)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,21) |
InChI-Schlüssel |
CHVIVAIYMZIBDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)NC(=O)C1(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


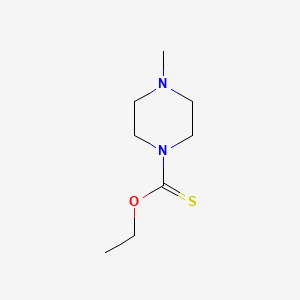

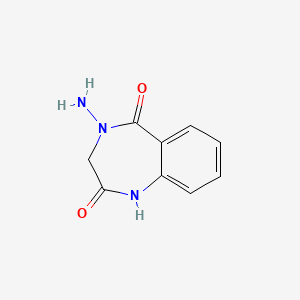
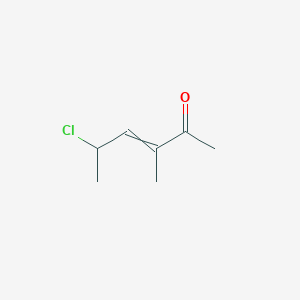
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
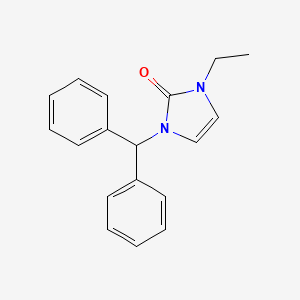
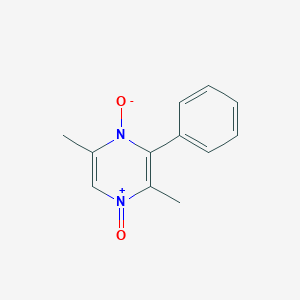
![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)

